molecular formula C6H4BrFN2O2 B8397558 3-Bromomethyl-2-fluoro-5-nitro-pyridine

3-Bromomethyl-2-fluoro-5-nitro-pyridine

Cat. No. B8397558
M. Wt: 235.01 g/mol
InChI Key: SMGKKOPOPGTHIR-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

2-Fluoro-3-methyl-5-nitro-pyridine (445 mg, 2.85 mmol) was dissolved in 20 mL DCM. NBS (1.01 g, 5.7 mmol, 2 eq.) was added. The reaction was stirred at room temperature for 2 days. HPLC showed 20% conversion. The reaction was concentrated down and purified (silica gel, 0-80% EtOAc/hexane) to give light yellow oil (100 mg, 15%). 1H NMR (300 MHz, CD3OD): δ 8.39 (m, 2H), 7.61 (m, 1H), 4.86 (s, 2H).
Quantity
445 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
Yield
15%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.C1C(=O)N([Br:19])C(=O)C1>C(Cl)Cl>[Br:19][CH2:8][C:7]1[C:2]([F:1])=[N:3][CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[CH:6]=1

Inputs

Step One
Name
Quantity
445 mg
Type
reactant
Smiles
FC1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated down
CUSTOM
Type
CUSTOM
Details
purified (silica gel, 0-80% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrCC=1C(=NC=C(C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.